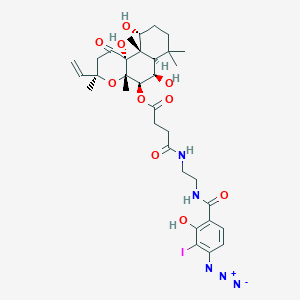![molecular formula C7H6N2O3S B044346 Furo[2,3-b]pyridine-2-sulfonamide CAS No. 122534-86-5](/img/structure/B44346.png)
Furo[2,3-b]pyridine-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furo[2,3-b]pyridine-2-sulfonamide is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been found to possess a diverse range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
Wirkmechanismus
The mechanism of action of furo[2,3-b]pyridine-2-sulfonamide is not fully understood. However, it is believed to exert its biological activity by binding to specific targets in the cell. For example, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins. It has also been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
Furo[2,3-b]pyridine-2-sulfonamide has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory diseases. It has also been found to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, furo[2,3-b]pyridine-2-sulfonamide has been shown to inhibit the replication of HIV and HSV in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of furo[2,3-b]pyridine-2-sulfonamide is its broad range of biological activities, which makes it a promising compound for the development of new therapeutics. Additionally, its relatively simple synthesis method and high yield make it an attractive target for medicinal chemistry research. However, one of the limitations of furo[2,3-b]pyridine-2-sulfonamide is its poor solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research involving furo[2,3-b]pyridine-2-sulfonamide. One area of interest is the development of new anti-inflammatory and anti-tumor therapeutics based on this compound. Additionally, there is a need for further investigation into the mechanism of action of furo[2,3-b]pyridine-2-sulfonamide and its potential targets in the cell. Finally, there is a need for further exploration of the anti-viral activity of furo[2,3-b]pyridine-2-sulfonamide and its potential use in the treatment of viral infections.
Wissenschaftliche Forschungsanwendungen
Furo[2,3-b]pyridine-2-sulfonamide has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been shown to have anti-tumor activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, furo[2,3-b]pyridine-2-sulfonamide has been found to possess anti-viral activity against the human immunodeficiency virus (HIV) and herpes simplex virus (HSV).
Eigenschaften
CAS-Nummer |
122534-86-5 |
|---|---|
Produktname |
Furo[2,3-b]pyridine-2-sulfonamide |
Molekularformel |
C7H6N2O3S |
Molekulargewicht |
198.2 g/mol |
IUPAC-Name |
furo[2,3-b]pyridine-2-sulfonamide |
InChI |
InChI=1S/C7H6N2O3S/c8-13(10,11)6-4-5-2-1-3-9-7(5)12-6/h1-4H,(H2,8,10,11) |
InChI-Schlüssel |
XLMJWANTWLMTPD-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(N=C1)OC(=C2)S(=O)(=O)N |
Kanonische SMILES |
C1=CC2=C(N=C1)OC(=C2)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

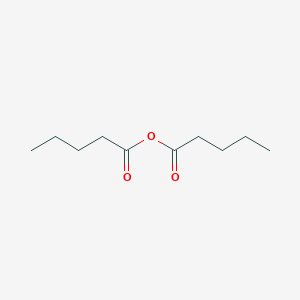
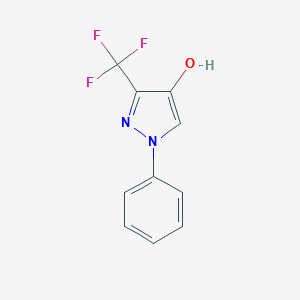

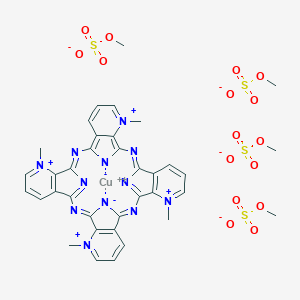
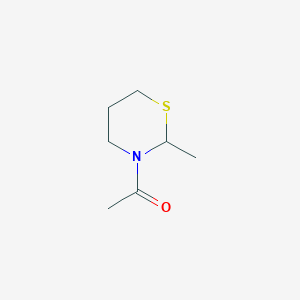
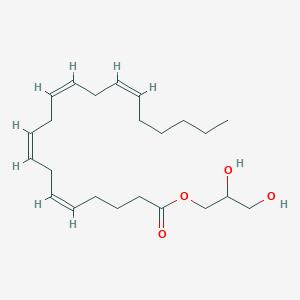
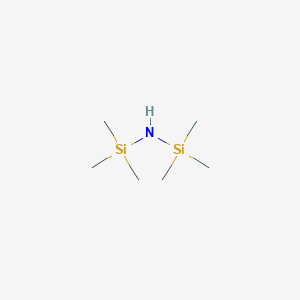
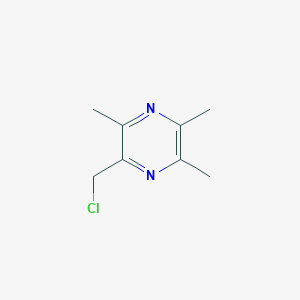
![(5Z,8Z,11Z,14Z)-2-[[Tris(1-methylethyl)silyl]oxy]-5,8,11,14-eicosatetraenoic Acid 1-[[[Tris(1-methyl](/img/structure/B44284.png)
![(2E,4E,6E)-7-[5-[(4E,6E)-8-[[2-[2,4-dihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]-3-(2-phenylacetyl)oxyoxan-2-yl]-3-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)oxypropanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]-3-hydroxyoxolan-2-yl]hepta-2,4,6-trienoic acid](/img/structure/B44286.png)
![1-Propanone, 1-[4-(2-chloroethyl)phenyl]-](/img/structure/B44288.png)


